1,2,4-Trifenilbenceno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

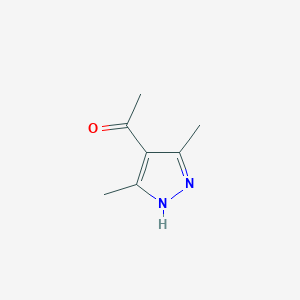

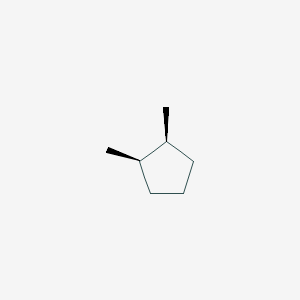

1,2,4-Triphenylbenzene (TPB) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in research and laboratory experiments. It is a colorless, crystalline solid with a melting point of about 118°C. TPB has been used for many years as a synthetic intermediate in organic synthesis and as a reagent for various reactions. It is also used in the production of dyes, pigments, and pharmaceuticals.

Aplicaciones Científicas De Investigación

Aplicaciones de Centelleo

1,2,4-Trifenilbenceno, también conocido como TPB, se ha utilizado en aplicaciones de centelleo . El monocristal de TPB se ha cultivado utilizando la técnica de rotación de semillas de enfriamiento lento . El cristal tiene buena transmisión en toda la región visible con una longitud de onda de corte inferior de 330 nm . Se ha utilizado como material centelleador orgánico para aplicaciones de detección de neutrones de alta energía .

Fabricación de Dispositivos Optoelectrónicos

TPB se ha utilizado en la fabricación de dispositivos optoelectrónicos . El cristal tiene un valor de umbral de daño inducido por láser (LDT) de 1.25 GW/cm² . La susceptibilidad óptica no lineal de tercer orden χ(3) se determina utilizando la técnica de barrido Z como 3.07422×10⁻⁰⁹ esu .

Molécula emisora de luz cian

This compound trisustituido con ferroceno se ha sintetizado y utilizado como molécula emisora de luz cian . Esta sustancia en mezclas de cloroformo y metanol reveló la característica de emisión mejorada inducida por la agregación (AIEE) que aumenta su rendimiento cuántico de fluorescencia del 13% al 74% .

Materiales orgánicos emisores de luz

This compound se ha utilizado como bloque de construcción para una amplia variedad de materiales orgánicos emisores de luz

Mecanismo De Acción

Target of Action

1,2,4-Triphenylbenzene is a complex organic compound with a molecular formula of C24H18 It’s known that triphenylbenzene derivatives can interact with various organic block materials, influencing their luminescent, discotic liquid crystal, and high porosity characteristics .

Mode of Action

It’s known that the compound exhibits electron-rich properties and photochemical stability . These properties suggest that it may interact with its targets through electron transfer processes, potentially influencing the electronic properties of the target molecules.

Pharmacokinetics

Given its complex structure and large molecular weight , it’s likely that the compound has unique pharmacokinetic properties that influence its bioavailability.

Result of Action

It’s known that the compound can influence the properties of various organic block materials . This suggests that it may have a broad range of effects at the molecular and cellular level, potentially influencing processes such as luminescence and the formation of liquid crystals.

Action Environment

The action of 1,2,4-Triphenylbenzene can be influenced by various environmental factors. For example, it’s known that the compound exhibits enhanced fluorescence when exposed to ultraviolet light . This suggests that environmental factors such as light exposure can significantly influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

1,2,4-triphenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-17-23(20-12-6-2-7-13-20)24(18-22)21-14-8-3-9-15-21/h1-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCVBOQRPQKVKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the common synthetic routes to 1,2,4-triphenylbenzene?

A: 1,2,4-Triphenylbenzene is primarily synthesized via the cyclotrimerization of phenylacetylene. This reaction can be catalyzed by various transition metal complexes, with notable examples including those of rhodium , iridium , palladium , and nickel [13], [14]. The choice of catalyst and reaction conditions can significantly influence the selectivity for 1,2,4-triphenylbenzene over its isomer, 1,3,5-triphenylbenzene. Alternative methods, like the photocyclisation of 1,3,6-triphenylhexa-1,3,5-triene, have also been reported .

Q2: How does the choice of catalyst system affect the synthesis of 1,2,4-triphenylbenzene?

A: Different catalyst systems exhibit varying levels of selectivity towards 1,2,4-triphenylbenzene formation. For instance, using a palladium acetate/triphenylphosphine system favors the formation of 1,3,5-triphenylbenzene over 1,2,4-triphenylbenzene . In contrast, certain rhodium-based catalysts, like those incorporating triphenylphosphine ligands, have demonstrated selectivity towards 1,2,4-triphenylbenzene, particularly at elevated temperatures . The nature of the metal center, ligands, counter ions, and reaction conditions (temperature, solvent, etc.) all contribute to the observed selectivity.

Q3: Are there any notable structural features of 1,2,4-triphenylbenzene?

A: 1,2,4-Triphenylbenzene exists as two different crystal forms. Although their infrared spectra are similar, their distinct nature is confirmed through Debye-Scherrer patterns . This polymorphism suggests the potential for different physical properties depending on the crystallization process.

Q4: What insights have computational studies provided into the properties of 1,2,4-triphenylbenzene and its analogues?

A: Computational chemistry has been instrumental in understanding the structural and thermodynamic characteristics of polyphenylbenzenes, including 1,2,4-triphenylbenzene. Quantum chemical calculations have been employed to analyze torsional profiles related to phenyl-phenyl rotations, providing insights into molecular flexibility and conformational preferences in the gas phase . These calculations have also helped explain the relatively low enthalpy of sublimation observed for hexaphenylbenzene, attributed to steric crowding and reduced intermolecular interactions.

Q5: What are the potential applications of 1,2,4-triphenylbenzene?

A: Research on 1,2,4-triphenylbenzene is primarily focused on its synthesis, characterization, and understanding its formation in reactions involving phenylacetylene. Its use as a model compound for studying the properties of polyphenylbenzenes is also noteworthy . While direct applications are not extensively explored in the provided literature, its structural features and the growing understanding of its formation could pave the way for future applications in materials science or as a building block for more complex molecules.

Q6: How does 1,2,4-triphenylbenzene contribute to our understanding of polyparaphenylene oligomers?

A: 1,2,4-Triphenylbenzene, along with other substituted polyphenylbenzenes, serves as a valuable model for studying structural transformations in crystalline oligomers of polyparaphenylene . Unlike unsubstituted oligomers like p-quinquephenyl and p-sexiphenyl, which exhibit a solid-state transition upon cooling due to conformational changes, the substituted derivatives like 1,2,4-triphenylbenzene do not undergo this transition. This difference highlights the impact of substituents on the conformational flexibility and packing arrangements within the crystal lattice, providing crucial insights into the structure-property relationships of these materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt](/img/structure/B72792.png)

![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)